METHYL 2-[2-({AMINO[(2-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE
Overview
Description
METHYL 2-[2-({AMINO[(2-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE is a complex organic compound with a unique structure that includes a pyrimidine ring, an imine group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-[2-({AMINO[(2-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imine Group: The imine group can be introduced via a condensation reaction between an amine and an aldehyde or ketone.
Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the methoxyphenyl group is attached to the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: The imine group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the pyrimidine ring and the methoxyphenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum for specific reactions.
Major Products:
Oxidation Products: May include hydroxylated derivatives.
Reduction Products: Typically amine derivatives.
Substitution Products: Various substituted pyrimidine and methoxyphenyl derivatives.
Scientific Research Applications
METHYL 2-[2-({AMINO[(2-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of METHYL 2-[2-({AMINO[(2-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The methoxyphenyl group may also interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs in its functional groups and reactivity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in having a methoxyphenyl group and an amine group but differs in the overall structure and properties.
Uniqueness: METHYL 2-[2-({AMINO[(2-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE is unique due to its combination of a pyrimidine ring, an imine group, and a methoxyphenyl group, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
methyl 2-[2-[(E)-[amino-(2-methoxyanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-23-11-6-4-3-5-10(11)18-14(16)20-15-17-9(7-12(21)19-15)8-13(22)24-2/h3-7H,8H2,1-2H3,(H4,16,17,18,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFMZQPFCZUPQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=NC2=NC(=CC(=O)N2)CC(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/C(=N/C2=NC(=CC(=O)N2)CC(=O)OC)/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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